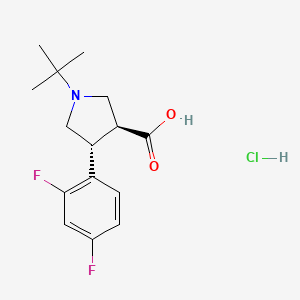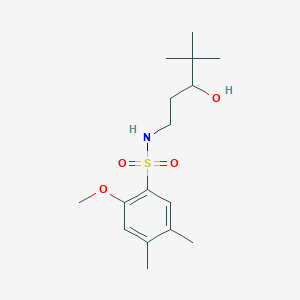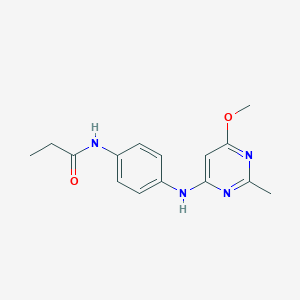![molecular formula C18H11ClF4N2O2 B2963996 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1024259-34-4](/img/structure/B2963996.png)
3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a trifluoromethyl group, and an oxazole group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of fluorine atoms could affect its polarity, boiling point, and stability .科学的研究の応用
Antimicrobial and Antibiofilm Properties
Research has demonstrated the antimicrobial potential of derivatives related to the given compound. For instance, thiourea derivatives have been synthesized and tested for their interaction with bacterial cells. These derivatives showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms (Limban, Marutescu, & Chifiriuc, 2011). This indicates a promising avenue for the development of novel antimicrobial agents with antibiofilm properties.
Antitubercular Activity
Further investigations into the applications of this compound have led to the synthesis of novel carboxamide derivatives showing potent antitubercular and antibacterial activities. These derivatives have been compared to reference drugs like Pyrazinamide and Streptomycin, with some showing more potent activities (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020). The study also included docking into MTB enoyl reductase to explore binding interactions at the active sites, suggesting these compounds could be further optimized for enhanced activity against tuberculosis.
Inhibition of Gene Expression
The compound and its analogs have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in the regulation of genes involved in immune and inflammatory responses. Structure-activity relationship (SAR) studies aimed at improving oral bioavailability have provided insights into the critical features necessary for activity, including specific substitutions on the pyrimidine ring (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000). This research underscores the compound's potential in modulating gene expression for therapeutic purposes.
Antitumor Agents
Derivatives of the compound have been evaluated for their antitumor activities, highlighting the versatility of this chemical scaffold in drug discovery. The synthesis of specific derivatives has led to the identification of compounds with promising inhibitory effects on cancer cell proliferation (Hao, Lu, Chen, Wang, Ding, & Liu, 2017). These findings open up new pathways for the development of anticancer therapies based on this compound's structure.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N2O2/c1-9-15(16(25-27-9)11-4-2-3-5-12(11)19)17(26)24-14-8-10(18(21,22)23)6-7-13(14)20/h2-8H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNUYXUJDIPHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)



![N-[[3-(2-Hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2963933.png)
![1,5-Dimethyl-N-[[1-(prop-2-enoylamino)cyclobutyl]methyl]pyrazole-3-carboxamide](/img/structure/B2963934.png)

